Human κ-Opioid Receptor Binding Affinity of Nalfurafine Metabolites versus Parent Compound
Nalfurafine N-Oxide, as one of the main metabolites of nalfurafine, exhibits minimal affinity for human κ-opioid receptors in radioligand binding assays, with the study authors reporting that the main metabolites collectively showed low affinities for human κ-, μ-, and δ-opioid receptors [1]. The only metabolite retaining measurable KOR affinity was de-CPM (Ki = 5.95 nM), which was 24 times lower than the Ki of nalfurafine (estimated nalfurafine Ki ≈ 0.25 nM) [1][2]. Nalfurafine N-Oxide is explicitly categorized among the main metabolites with negligible receptor binding, distinguishing it from both the parent compound and the de-CPM metabolite [1].
| Evidence Dimension | Human κ-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Minimal/negligible affinity (reported as 'low affinity' for κ-, μ-, and δ-opioid receptors) [1] |
| Comparator Or Baseline | Nalfurafine Ki ≈ 0.25 nM [2]; de-CPM metabolite Ki = 5.95 nM [1] |
| Quantified Difference | Nalfurafine N-Oxide exhibits markedly reduced binding compared to nalfurafine (no detectable specific binding) and de-CPM (Ki = 5.95 nM) [1] |
| Conditions | Human opioid receptor radioligand binding assay using recombinant human κ-, μ-, and δ-opioid receptors [1] |
Why This Matters
This establishes that Nalfurafine N-Oxide is pharmacologically inactive at KOR and cannot substitute for the parent drug in functional studies, while the distinct binding profile relative to de-CPM confirms its unique identity requiring compound-specific handling.
- [1] Nakao K, et al. In vitro and in vivo pharmacological characterization of the main metabolites of nalfurafine hydrochloride. Eur J Pharmacol. 2012;695(1-3):57-61. doi:10.1016/j.ejphar.2012.08.017 View Source
- [2] BindingDB. BDBM50325534 CHEMBL267495: Nalfurafine KOR Ki = 0.25 nM. View Source
